(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide
Beschreibung
This compound is a structurally complex acrylamide derivative featuring three key moieties:
- A 5-nitrothiophen-2-yl substituent, introducing strong electron-withdrawing and aromatic characteristics.
- A pyridin-3-ylmethyl group, enhancing solubility and binding interactions in biological systems.
Eigenschaften
IUPAC Name |
(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S2/c21-15-4-1-5-16-19(15)23-20(30-16)24(12-13-3-2-10-22-11-13)17(26)8-6-14-7-9-18(29-14)25(27)28/h1-11H,12H2/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJESWWCGNAZKBU-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(S4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry, where they exhibit potential as anticancer, antimicrobial, and anti-inflammatory agents. This article provides a detailed overview of the biological activity associated with this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₄H₁₂FN₃O₂S
- Molecular Weight : 305.33 g/mol
- Functional Groups : Contains a fluorobenzothiazole moiety, nitrothiophene group, and pyridinylmethyl side chain.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
-
Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways.
- It may inhibit key enzymes or proteins that facilitate tumor growth.
- Case Studies :
| Cell Line | IC₅₀ (µM) | Activity Level |
|---|---|---|
| A549 | 6.75 | High |
| HCC827 | 5.13 | Moderate |
| NCI-H358 | 4.01 | High |
Antimicrobial Activity
Benzothiazole derivatives are also known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains.
- In Vitro Studies :
- The compound was tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion assays.
- Comparative studies indicated stronger activity against Gram-positive bacteria, which may be attributed to the structural features of the compound.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects.
- Mechanism :
- The anti-inflammatory action is hypothesized to result from the inhibition of pro-inflammatory cytokines and mediators.
- In animal models, the compound demonstrated a reduction in edema and inflammatory markers.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide typically involves multiple steps including the formation of the benzothiazole ring through cyclization reactions . Understanding the SAR is crucial for optimizing its biological activity.
- Key Modifications :
- Substitutions on the benzothiazole and thiophene rings have been shown to enhance anticancer activity.
- Fluorination at specific positions increases lipophilicity and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Structural Features
Key Observations :
- The pyridin-3-ylmethyl group offers a unique binding profile compared to dimethylaminopropyl (in ) or chlorobenzyl (in ) substituents.
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
